Einecs 278-586-4

Description

Historical Trajectories in Deuterated Ethanol (B145695) Studies

The journey of deuterated ethanol in scientific research is intrinsically linked to the discovery of deuterium (B1214612) itself in 1931 by Harold Urey. wikipedia.org Following this discovery, the first sample of pure heavy water (deuterium oxide, D₂O) was isolated in 1933, paving the way for the synthesis of a variety of deuterated compounds. wikipedia.org Early methods for preparing deuterated ethanol in the mid-20th century involved multi-step chemical syntheses, such as the reaction of calcium carbide with heavy water to produce deuterated acetylene, which was then converted to deuterated aldehyde and subsequently reduced to deuterated ethanol. guidechem.com Another classic method developed in the 1950s involved the condensation of a deuterated Grignard reagent (CD₃MgBr) with formaldehyde. osti.gov

One of the earliest and most enduring applications of deuterated ethanol was in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org The development of NMR as a powerful analytical technique necessitated the use of solvents that would not produce overwhelming signals in the proton (¹H) NMR spectrum, and deuterated solvents like deuterated ethanol became essential for this purpose. docbrown.info Beyond its use as a solvent, early tracer studies in the 1970s utilized both deuterium and carbon-13 labeled ethanol to investigate its metabolic pathways in rats, employing a combination of NMR and mass spectrometry. nih.gov These foundational studies established deuterated ethanol as a critical tool for probing biological and chemical processes.

Contemporary Research Landscape of Ethanol-d (B32933)

The applications of deuterated ethanol in modern research are diverse and continue to expand. The global market for deuterated solvents is growing, driven by increasing demand in pharmaceuticals, chemical analysis, and materials science. nih.gov

Pharmaceuticals and Drug Development : A significant contemporary application of deuterated ethanol is in the synthesis of deuterated drugs. acs.org By strategically replacing hydrogen with deuterium at sites of metabolic activity, the metabolic breakdown of a drug can be slowed, potentially improving its pharmacokinetic profile and efficacy. This approach has led to the development and FDA approval of deuterated drugs. Deuterated ethanol also serves as a crucial building block and solvent in the synthesis of these and other complex pharmaceutical compounds. acs.org

Materials Science : In materials science, deuteration can significantly alter the physical properties of polymers and other materials. acs.org Deuterated ethanol is used as a solvent and a reactant in the synthesis of deuterated polymers. For instance, studies on the miscibility of poly(ethylene oxide) in ethanol have shown that deuteration of the polymer or the solvent can have strong effects on the solution's behavior. acs.org In the electronics industry, high-purity deuterated ethanol is utilized as a precision cleaning agent in the fabrication of advanced semiconductor components. acs.org

Metabolic and Mechanistic Studies : Deuterated ethanol remains a cornerstone in metabolic research for tracing the fate of ethanol in biological systems and for studying the mechanisms of enzymes involved in its metabolism. nih.govnih.gov Recent research continues to employ deuterated ethanol to investigate the kinetic isotope effects in enzymatic reactions, providing deeper insights into their catalytic mechanisms. acs.org It is also used in studies of protein dynamics, where hydrogen-deuterium exchange mass spectrometry can reveal information about a protein's conformation and flexibility. nih.gov

Detailed Research Findings

The unique properties of deuterated ethanol have enabled a wealth of detailed research findings across various scientific domains.

Metabolic Fate and Kinetic Isotope Effects

The study of how the body metabolizes ethanol has been significantly advanced by the use of its deuterated isotopologues. The primary pathway for ethanol metabolism involves its oxidation to acetaldehyde (B116499) by the enzyme alcohol dehydrogenase (ADH), followed by the oxidation of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenase (ALDH). nih.gov

Research has shown a significant kinetic isotope effect when deuterium is placed on the carbon atom bearing the hydroxyl group of ethanol. This substitution slows the action of alcohol dehydrogenase by a factor of approximately 4.5, demonstrating that the breaking of the C-H bond is a rate-determining step in this metabolic conversion. nih.gov Conversely, the subsequent oxidation of acetaldehyde by aldehyde dehydrogenase shows no such rate change. nih.gov This differential effect has been explored for its potential to reduce the accumulation of toxic acetaldehyde. nih.gov

| Property | Value |

| Chemical Formula | C₂D₆O |

| Molar Mass | 52.10 g/mol |

| Density | 0.892 g/mL |

| Boiling Point | 78 °C (172 °F; 351 K) |

Table 1: Physicochemical Properties of Fully Deuterated Ethanol (Ethanol-d6) wikipedia.org

Neuroscience Research

In neuroscience, understanding the precise mechanisms of ethanol's effects on the brain is a major area of research. While many studies focus on the broader neurochemical changes induced by ethanol, deuterated ethanol can be a valuable tool for dissecting specific metabolic and transport processes within the brain. utexas.edunih.gov

Recent studies have focused on elucidating the metabolic pathways of ethanol directly within the brain, examining the time-course relationships between ethanol and its metabolites, acetaldehyde and acetate. utexas.edu While not always employing deuterated ethanol directly in these specific studies, the foundational knowledge of ethanol metabolism, much of which was established using deuterated tracers, is critical for interpreting these findings. nih.gov For instance, understanding the enzymatic pathways in the brain that metabolize ethanol allows researchers to better comprehend how ethanol alters neuronal function and leads to changes in behavior. nih.govresearchgate.net Furthermore, studies have investigated how ethanol exposure affects the neurochemical profile of the brain, including changes in glutamate (B1630785) and glutamine levels, which can be explored with greater precision using isotopically labeled compounds. nih.gov

Analytical Chemistry Applications

The primary application of deuterated ethanol in analytical chemistry is as a solvent in NMR spectroscopy. wikipedia.org Its use prevents the solvent's proton signals from overwhelming the signals of the analyte, allowing for clear and unambiguous spectral interpretation. docbrown.infoquizlet.com

Beyond its role as a solvent, deuterated ethanol is widely used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods. acs.org An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to the sample. frontiersin.org By comparing the signal of the analyte to that of the internal standard, variations in sample preparation and instrument response can be corrected for, leading to more accurate and precise quantification. frontiersin.org Deuterated compounds are ideal internal standards because their chemical behavior is nearly identical to their non-deuterated counterparts, but they are easily distinguished by their higher mass. frontiersin.org

Environmental Fate and Impact

While specific studies on the environmental fate and impact of deuterated ethanol are limited, the principles of isotopic analysis are applied to study the environmental pathways of ethanol in general. Stable isotope analysis of carbon (¹³C/¹²C) in ethanol can be used to differentiate between ethanol derived from fossil fuels and that from biofuels, as the isotopic signature of ethanol from corn (a C4 plant) is distinct from that of ethanol from other plant sources (C3 plants). acs.orgnih.govbiomassmagazine.com This allows researchers to trace the sources and atmospheric transport of ethanol pollution. acs.orgnih.govbiomassmagazine.com

The biodegradation of ethanol in the environment is a key aspect of its fate. Studies have shown that ethanol is readily biodegradable under both aerobic and anaerobic conditions. researchgate.net While the kinetic isotope effect would suggest that deuterated ethanol might biodegrade at a slightly slower rate than normal ethanol if C-H bond cleavage is rate-limiting in the microbial degradation pathway, it is expected to follow the same general degradation pathways to acetaldehyde and then acetate. mdpi.com

Properties

CAS No. |

76995-02-3 |

|---|---|

Molecular Formula |

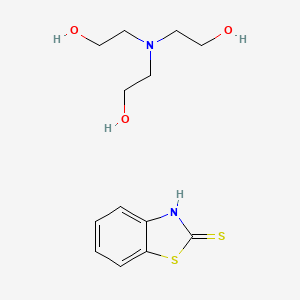

C13H20N2O3S2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

3H-1,3-benzothiazole-2-thione;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C7H5NS2.C6H15NO3/c9-7-8-5-3-1-2-4-6(5)10-7;8-4-1-7(2-5-9)3-6-10/h1-4H,(H,8,9);8-10H,1-6H2 |

InChI Key |

QQAAXUSDJLLEOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Production Research of Ethanol D

Deuterated Ethanol (B145695) Synthesis from Deuterium (B1214612) Oxide and Related Precursors

The primary and most direct method for the synthesis of deuterated ethanol involves the use of deuterium oxide (D₂O) as the deuterium source. This can be achieved through several pathways, including direct H/D exchange reactions and reactions with specific precursors.

One common laboratory-scale preparation of Ethanol-d (B32933) (CH₃CH₂OD) involves the reaction of tetraethylorthosilicate with deuterium oxide. chemicalbook.inchemicalbook.com This method provides a straightforward route to obtaining the hydroxyl-deuterated form of ethanol. Another approach is the simple H/D exchange that occurs when ethanol is mixed with a large excess of D₂O. chemtube3d.com The significant molar excess of D₂O drives the equilibrium towards the formation of CH₃CH₂OD, effectively replacing the hydroxyl proton with a deuteron. chemtube3d.com

For more complex deuteration patterns, such as on the ethyl group, other precursors are necessary. For instance, the dehalogenation of ethyl halides using zinc dust in D₂O-based solutions has been shown to produce various deuterated ethanes, which can be precursors to deuterated ethanol. cdnsciencepub.com Ruthenium pincer complexes have been identified as highly efficient catalysts for the deuteration of both the α and β positions of primary alcohols using D₂O as the deuterium source. acs.org This catalytic system operates with low catalyst loadings and offers a practical route to fully deuterated ethanol (ethanol-d6). acs.org A patent also describes a process for preparing deuterated ethanol from ethanol and D₂O using a ruthenium catalyst in the presence of a co-solvent, highlighting the potential for high conversion rates of over 90%. google.comgoogle.com

Advanced Catalytic Systems for Ethanol-D Production

The industrial-scale production of ethanol, and by extension its deuterated analogues, heavily relies on advanced catalytic systems. Research in this area is focused on improving catalyst selectivity and efficiency, particularly in processes involving syngas conversion and the use of biomass-derived feedstocks.

Syngas Conversion Mechanisms and Catalyst Design for Ethanol-D

The catalytic conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), to ethanol is a key technology in biofuel production. mdpi.com For the synthesis of Ethanol-D, the hydrogen component would be replaced with deuterium gas (D₂). Rhodium (Rh)-based catalysts are among the most selective for ethanol synthesis from syngas. mdpi.comresearchgate.net

Research has shown that the support material for the catalyst plays a crucial role. For example, a Rh/MCM-41 catalyst demonstrated higher ethanol selectivity compared to a typical Rh/SiO₂ catalyst. mdpi.comresearchgate.net The mesoporous structure of MCM-41 is believed to concentrate water (or D₂O in the case of deuterated synthesis), which can promote the water-gas shift reaction and alter the product distribution in favor of ethanol. diva-portal.org The addition of promoters, such as manganese (Mn), to Rh-based catalysts can also enhance selectivity by lowering the energy barrier for CO insertion, a key step in forming C2+ oxygenates like ethanol. researchgate.net

Utilization of Biomass-Derived Feedstocks in Ethanol-D Synthesis

The production of ethanol from lignocellulosic biomass is a cornerstone of renewable fuel strategies. ucr.edu This approach involves breaking down complex carbohydrates (cellulose and hemicellulose) in biomass into simple sugars, which are then fermented to produce ethanol. ucr.edu To produce deuterated ethanol from biomass, one could either use deuterated biomass or introduce deuterium during the conversion process.

Growing biomass in a D₂O-enriched environment can produce deuterated feedstocks. For instance, switchgrass grown in a 50% D₂O medium was found to incorporate up to 34% deuterium. osti.gov This deuterated biomass can then be processed through established pathways like hydrolysis and fermentation. ucr.eduaustinpublishinggroup.com The main routes for converting biomass to ethanol are hydrolysis followed by fermentation or gasification followed by catalytic synthesis. researchgate.net

The conversion of biomass-derived syngas to ethanol presents another avenue. diva-portal.orgnih.gov This thermochemical route can utilize a wide variety of organic materials. diva-portal.org Research into catalysts for this process is ongoing, with a focus on improving efficiency and reducing costs associated with catalysts like rhodium. researchgate.net

Process Optimization and Reaction Engineering for Enhanced Ethanol-D Yields

For biomass-based production, process strategies like Simultaneous Saccharification and Fermentation (SSF) or Consolidated Bioprocessing (CBP) are favored for their potential to lower costs. ucr.eduaustinpublishinggroup.com High ethanol concentrations during fermentation are desirable to reduce the energy required for distillation and other downstream processing steps. researchgate.net Evolutionary engineering of microorganisms, such as yeast, is also being explored to improve their tolerance to inhibitors present in biomass hydrolysates and to enhance ethanol production. jscimedcentral.com

| Process | Key Parameters | Research Findings/Observations | Reference |

|---|---|---|---|

| Syngas Conversion (Rh/MCM-41) | Catalyst Support, Water/D₂O Presence | MCM-41 support leads to higher ethanol selectivity (24%) compared to SiO₂ (8%) due to water concentration in pores. | mdpi.comresearchgate.net |

| Syngas Conversion (Rh/Mn/SiO₂) | Promoters (e.g., Mn) | Mn promoter lowers the barrier for CO insertion, improving selectivity towards ethanol and C2+ oxygenates. | researchgate.net |

| H/D Exchange (Ru-catalyzed) | Catalyst Loading, Base | Low catalyst loadings with D₂O can achieve full deuteration of ethanol (α and β positions). | acs.org |

| Biomass Fermentation | Ethanol Concentration, Process Strategy (e.g., SSF) | Higher ethanol concentration in fermentation reduces energy costs for downstream processing. SSF is a cost-effective strategy. | ucr.eduresearchgate.net |

Nanomaterial Synthesis Employing Ethanol-D as a Reactive Solvent and Reductant

Beyond its production, deuterated ethanol (including Ethanol-d and fully deuterated Ethanol-d6) serves as a valuable medium in the synthesis of nanomaterials. The replacement of hydrogen with deuterium can influence reaction kinetics and the properties of the resulting nanoparticles due to the kinetic isotope effect and differences in hydrogen bonding.

Ethanol is known to act as a reducing agent in the synthesis of gold nanoparticles (AuNPs). researchgate.net For example, AuNPs can be synthesized by the reduction of aqueous AuCl₄⁻ using ethanol extracts of natural products like black tea. scispace.com The use of deuterated ethanol in such syntheses can provide insights into reaction mechanisms. The solvent polarity, which can be subtly altered by deuteration, affects the size and shape of the synthesized nanoparticles. rsc.org

Advanced Spectroscopic and Analytical Characterization of Ethanol D

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ethanol-D (B32933) Analysissigmaaldrich.comwikipedia.orgsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds. acs.org Ethanol-d is frequently used as an NMR solvent, particularly in its fully deuterated form, Ethanol-d6 (B42895) (CD₃CD₂OD). wikipedia.orgsigmaaldrich.com The use of deuterated solvents is standard practice in ¹H NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. sigmaaldrich.com

Applications of Deuterium (B1214612) NMR (²H NMR) in Structural Elucidationrsc.org

Deuterium (²H) NMR spectroscopy is instrumental in confirming the position and extent of deuteration within an ethanol (B145695) molecule. While ¹H NMR is used to analyze proton environments, ²H NMR directly probes the deuterium nuclei. This is essential for distinguishing between various isotopologues of ethanol, such as ethanol-d1 (CH₃CH₂OD), CH₃CD₂OH, CD₃CH₂OH, and ethanol-d6 (CD₃CD₂OD). sigmaaldrich.comwikipedia.orgsigmaaldrich.comresearchgate.net

The key applications of ²H NMR in this context include:

Isotopic Purity Assessment : It allows for the precise determination of the atom % D, which is a critical quality parameter for deuterated solvents and reagents. sigmaaldrich.comsigmaaldrich.com

Structural Verification : ²H NMR spectra provide distinct signals corresponding to the different chemical environments of the deuterium atoms (e.g., methyl vs. methylene (B1212753) vs. hydroxyl), thereby confirming the specific deuteration pattern of the molecule.

Analysis of Reaction Mechanisms : In reactions where deuterium is transferred, ²H NMR can be used to trace the path of the isotope, providing insights into reaction mechanisms.

Investigation of Chemical Shift Properties and Nuclear Relaxation Dynamicsucdavis.edu

The substitution of hydrogen with deuterium influences the local electronic environment, leading to small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the isotopic shift. In deuterated ethanol, the primary influence on NMR parameters comes from intermolecular interactions, particularly hydrogen bonding. ucdavis.edumdpi.com

Molecular dynamics simulations and NMR relaxation studies on liquid ethanol show that the reorientational motion of the molecules, which affects the nuclear relaxation times (T₁ and T₂), is strongly dependent on the hydrogen-bonding state. ucdavis.edu For instance, molecules involved in a greater number of hydrogen bonds exhibit slower reorientational dynamics and, consequently, different relaxation behavior. ucdavis.edu Studies on solutes in ethanol-d6 have estimated the energy barrier for reorientation due to hydrogen bonding to be approximately 0.85 kJ/mol. mdpi.com These dynamics are crucial for understanding the properties of ethanol as a solvent and its interactions at a molecular level.

Vibrational Spectroscopy (Raman and Fourier Transform Infrared) of Ethanol-Dresearchgate.netustc.edu.cnmdpi.com

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, is highly sensitive to isotopic substitution. mdpi.com The replacement of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly alters the frequency of vibrations involving that atom, most notably the O-H and C-H stretching modes.

Analysis of Intermolecular Interactions, including Hydrogen Bonding, in Deuterated Ethanolsigmaaldrich.comresearchgate.net

Hydrogen bonding is a dominant intermolecular force in liquid ethanol, profoundly influencing its physical and chemical properties. ucdavis.edu Vibrational spectroscopy is a primary tool for studying these interactions. The O-H stretching band in the FTIR and Raman spectra of ethanol is particularly sensitive to hydrogen bonding. Upon deuteration of the hydroxyl group to form CH₃CH₂OD, the O-H stretch is replaced by an O-D stretch at a significantly lower frequency (around 2500 cm⁻¹ compared to ~3300 cm⁻¹ for O-H).

This isotopic shift is invaluable for several reasons:

Decoupling Vibrations : It helps to decouple the hydroxyl stretch from the C-H stretching vibrations (2800-3100 cm⁻¹), simplifying spectral analysis. researchgate.net

Probing H-bond Strength : The position and shape of the O-D band provide information about the strength and distribution of hydrogen bonds. A shift to a lower frequency (red shift) in the liquid phase compared to the gas phase indicates the presence of hydrogen bonding. researchgate.net

Isotope Effects on H-bonds : Studies have investigated the "Ubbelohde effect," where the substitution of deuterium can lead to a slight shortening and strengthening of the hydrogen bond. mdpi.comiucr.org However, other studies suggest that intermolecular interactions and liquid structure are not strongly influenced by the isotopic substitution of the hydroxyl hydrogen in ethanol-water mixtures. aip.org

The use of selectively deuterated ethanols like CH₃CD₂OH and CD₃CH₂OH has been crucial in resolving the complex and overlapping spectral features in the C-H stretching region of ethanol's Raman spectrum, leading to revised assignments of the methyl (-CH₃) and methylene (-CH₂) group vibrations. researchgate.netustc.edu.cnscispace.com

| Vibrational Mode | Ethanol (CH₃CH₂OH) | Ethanol-d1 (CH₃CH₂OD) | Notes |

|---|---|---|---|

| O-H Stretch | ~3300 | N/A | Broad band in liquid due to H-bonding |

| O-D Stretch | N/A | ~2500 | Indicates deuteration at the hydroxyl group |

| C-H Stretch (antisymmetric, -CH₃) | ~2983 | ~2983 | Largely unaffected by O-D substitution |

| C-H Stretch (symmetric, -CH₂) | ~2882 | ~2882 | Overlaps with -CH₃ symmetric stretch scispace.com |

| C-O Stretch | ~1055 | ~1055 | Skeletal vibration, less affected by deuteration |

| C-C-O Symmetric Stretch | ~889 | ~889 | Skeletal vibration, less affected by deuteration |

Development of Quantitative Spectroscopic Methodologies for Ethanol-D

Quantitative analysis using spectroscopy relies on the Beer-Lambert law, where absorbance (in FTIR) or signal intensity (in Raman) is proportional to concentration. Methodologies developed for quantifying ethanol can be adapted for its deuterated analogues. sciepub.com

FTIR Spectroscopy : Quantitative FTIR methods can be developed by creating calibration curves based on the peak area or height of a characteristic absorption band that is unique to the deuterated species and free from spectral overlap. sciepub.comnotulaebotanicae.ro For Ethanol-d1 (CH₃CH₂OD), the strong O-D stretching band around 2500 cm⁻¹ is an ideal candidate for quantification.

Raman Spectroscopy : Raman spectroscopy is also a powerful tool for quantitative analysis, particularly in aqueous solutions due to the weak Raman signal of water. acs.org The intensity of characteristic Raman peaks, such as the C-C stretch at ~889 cm⁻¹ or the C-O stretch at ~1055 cm⁻¹, can be correlated with the concentration of ethanol-d. aip.orgnih.gov Chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be employed to build robust quantitative models from the spectral data. notulaebotanicae.roacs.org

Electronic Spectroscopy and Quantum Chemical Analysis of Ethanol-D Conformational Statesusu.eduresearchgate.net

Ethanol exists as a mixture of two stable conformers: anti (or trans) and gauche. usu.eduresearchgate.net The energy difference between these two forms is very small, leading to a dynamic equilibrium. acs.org Electronic spectroscopy and quantum chemical calculations are vital tools for studying these conformational states.

The electronic absorption spectrum of ethanol in the vacuum ultraviolet (VUV) region features broad bands corresponding to Rydberg transitions. researchgate.netacs.org While isotopic substitution has a minor effect on the electronic transition energies, it significantly impacts the vibrational fine structure within these electronic bands.

Quantum chemical calculations have been extensively used to investigate the energetics of ethanol's conformers. usu.eduresearchgate.netnih.gov High-level calculations indicate that the trans conformer is slightly more stable than the gauche conformer in the gas phase, with an energy gap of only about 0.12-0.15 kcal/mol (41-52 cm⁻¹). researchgate.netacs.org Due to its twofold degeneracy, the gauche form is more abundant at room temperature. acs.org

| Conformer | Relative Energy (kcal/mol) | Methodology | Reference |

|---|---|---|---|

| anti (trans) | 0.00 | CCSD(T) | nih.gov |

| gauche | +0.15 | CCSD(T) | researchgate.net |

| anti (trans) | 0.00 | Focal-Point Analysis | nih.gov |

| gauche | +0.134 | Focal-Point Analysis | nih.gov |

| anti (trans) | 0.00 | CCSD(T)/aug-cc-pVQZ | nih.gov |

| gauche | +0.12 | CCSD(T)/aug-cc-pVQZ | acs.org |

These computational studies reveal that the potential energy surface of ethanol is complex. Recent work using a machine-learned potential energy surface has shown that the ground vibrational state resembles the trans conformer but is substantially delocalized, with a "leaky" nature that allows significant probability in the gauche regions. acs.orgnih.gov This delocalization helps explain experimental difficulties in isolating the two conformers. For deuterated ethanol, similar conformational behavior is expected, with minor adjustments to the zero-point energies that could slightly shift the conformational equilibrium.

Mass Spectrometric Techniques for the Identification of Ethanol-D Reaction Intermediates

Mass spectrometry (MS) stands as a powerful tool for the real-time monitoring and characterization of transient species generated during chemical and electrochemical reactions of ethanol. The isotopic labeling in Ethanol-D provides a distinct mass shift, facilitating the differentiation of fuel-derived species from other reaction components.

Electrospray ionization mass spectrometry (ESI-MS) has been effectively employed to study the reaction intermediates in the acceptorless dehydrogenative coupling of ethanol. acs.org In these studies, various organometallic catalysts are used, and ESI-MS allows for the interception and characterization of fleeting intermediates. For instance, in reactions catalyzed by ruthenium and osmium pincer complexes, key intermediates such as metal ethoxides and 1-ethoxyethanolates have been identified. acs.org The detection of these species as their intact alkali ion adducts, for example [M + Na]+, helps in ascertaining their composition. acs.org Collision-induced dissociation (CID) experiments further provide structural elucidation of these captured intermediates. acs.org

The study of ethanol oxidation, a key process in fuel cells and chemical synthesis, also benefits significantly from MS techniques. Pinhole on-line electrochemical mass spectrometry (POLEMS) allows for the in-situ detection of reaction intermediates and products. rsc.org In the electro-oxidation of ethanol, MS can distinguish between the partial oxidation product, acetaldehyde (B116499), and the complete oxidation product, CO2, by monitoring their characteristic mass-to-charge ratios (m/z), such as m/z = 29 for the CHO+ fragment from acetaldehyde and m/z = 44 for CO2. rsc.org

Furthermore, the development of specialized MS techniques like electrochemistry-neutral reionization-mass spectrometry (EC-NR-MS) has enabled the detection of long-sought neutral radical intermediates. rsc.org In the electrooxidation of ethanol-related compounds, this method allows for the separation of neutral species from ionic products, leading to their first-time detection by mass spectrometry. rsc.org

Table 1: Key Mass Spectrometric Findings for Ethanol Reaction Intermediates

| Technique | Catalyst/Condition | Detected Intermediates/Products | Significance |

|---|---|---|---|

| ESI-MS/CID | Ruthenium and Osmium pincer complexes | Metal ethoxides, 1-ethoxyethanolates | Elucidation of catalyst-substrate interactions and reaction mechanisms in dehydrogenative coupling. acs.org |

| POLEMS | Pt-Cu/C electrocatalyst | Acetaldehyde, Acetic Acid, CO2 | Quantitative evaluation of catalyst efficiency and reaction pathways in ethanol electro-oxidation. rsc.org |

| EC-NR-MS | Electrooxidation | Neutral radical intermediates | First direct detection of transient neutral species, confirming proposed reaction mechanisms. rsc.org |

Advanced Chromatographic and Separation Science for Ethanol-D Purity and Analysis

Chromatographic methods are indispensable for determining the purity of Ethanol-D and for separating it from complex mixtures, which is critical for its use as a fuel additive, in beverages, and as a laboratory reagent. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent techniques.

Gas chromatography, particularly capillary GC, offers a rapid and precise method for the determination of ethanol content. jfda-online.com For fuel-grade ethanol, which is often denatured with gasoline, two-dimensional gas chromatography (2D-GC) provides enhanced resolution. hpst.cz This technique uses two columns with different selectivities to separate the ethanol and its impurities, like methanol, from the complex hydrocarbon matrix of the denaturant. hpst.cz A typical 2D-GC system might use a nonpolar column followed by a polar column to achieve this separation in a significantly shorter time compared to standard methods, and without the need for cryogenic cooling. hpst.cz

High-performance liquid chromatography (HPLC) is another versatile technique for ethanol analysis. researchgate.net Reversed-phase HPLC using C18 columns can be employed for the quantification of ethanol. researchgate.netresearchgate.net An indirect photometric detection method can be used where a UV-absorbing compound is added to the mobile phase, allowing for the detection of ethanol which does not absorb UV light itself. researchgate.net HPLC is particularly useful for analyzing samples that may not be suitable for the high temperatures of GC. iastate.edu The use of environmentally friendly mobile phases, such as ethanol-water mixtures, is also an area of development in HPLC. researchgate.net

The purity of ethanol is a critical parameter, and both GC and HPLC methods have been developed and validated for its accurate determination. For instance, a direct injection GC method using a polar megapore column has been shown to be a rapid and accurate alternative to older, more time-consuming distillation-based methods. jfda-online.com

Table 2: Chromatographic Methods for Ethanol Purity and Analysis

| Technique | Column Type | Key Features | Application |

|---|---|---|---|

| Two-Dimensional Gas Chromatography (2D-GC) | Nonpolar (e.g., HP-1) followed by Polar (e.g., INNOWax) | Fast analysis time, enhanced resolution without cryogenic cooling. hpst.cz | Purity determination of denatured fuel-grade ethanol. hpst.cz |

| Capillary Gas Chromatography | Megapore polar column (e.g., CP-Wax 58 CB) | Direct injection, rapid analysis, high precision. jfda-online.com | Quantification of ethanol in alcoholic beverages. jfda-online.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Indirect UV detection, suitable for heat-sensitive analytes. researchgate.net | Determination of ethanol concentration in various solutions. researchgate.net |

Chemical Reactivity and Mechanistic Investigations Involving Ethanol D

Biochemical Pathway Elucidation Utilizing Deuterated Ethanol (B145695)

The use of deuterated ethanol has been instrumental in clarifying complex biochemical transformations, particularly in metabolic pathways. By tracing the fate of the deuterium (B1214612) label, scientists can gain insights into the stereochemistry and kinetics of enzyme-catalyzed reactions.

The enzymatic oxidation of ethanol in biological systems is a fundamental metabolic process, primarily carried out by the liver enzyme alcohol dehydrogenase (ADH). acs.org This enzyme converts ethanol into the toxic compound acetaldehyde (B116499), which is subsequently metabolized to the relatively harmless acetate (B1210297) by aldehyde dehydrogenase. acs.org The substitution of hydrogen with deuterium in the ethanol molecule, specifically at the carbon bearing the hydroxyl group, leads to a significant kinetic isotope effect (KIE).

The KIE is a phenomenon where a chemical reaction is slowed down when a heavier isotope is substituted for a lighter one at a position involved in the rate-determining step of the reaction. acs.org In the case of alcohol dehydrogenase, replacing hydrogen with deuterium at the reactive carbon-hydroxyl group of ethanol results in the enzyme working approximately 4.5 times more slowly than with standard ethanol. acs.org This pronounced KIE provides strong evidence that the cleavage of the C-H bond is a critical, rate-limiting step in the oxidation of ethanol by ADH.

Yeast alcohol dehydrogenase (yADH) is another well-studied model system for enzyme-catalyzed hydrogen transfer. pnas.org The chemical step, the oxidation of a primary alcohol to an aldehyde, is rate-limiting, making it an excellent candidate for KIE studies. pnas.org The use of deuterated substrates in conjunction with yADH has provided a detailed picture of the transition state of the reaction. pnas.org

Table 1: Kinetic Isotope Effects in Enzyme-Catalyzed Oxidation of Ethanol-d (B32933)

| Enzyme/System | Substrate | Observed KIE | Significance | Reference(s) |

|---|---|---|---|---|

| Alcohol Dehydrogenase | Ethanol-d (deuterium on the carbon closest to the OH group) | ~4.5 | Indicates C-H bond cleavage is the rate-determining step. | acs.org |

| Rat Liver Microsomes (non-induced) | (1-R)-[1-²H₂, 1-¹⁴C]-ethanol | 1.57 | Allows for the study of different enzymatic contributions. | nih.gov |

| Rat Liver Microsomes (non-induced) | [1-²H₂, 2-¹⁴C]-ethanol | 2.23 | Differentiates between stereospecific and non-stereospecific systems. | nih.gov |

| Rat Hepatocytes | (1-R)-deuterated ¹⁴C-ethanol | 2.68 | Suggests differences in non-ADH ethanol oxidizing activity. | nih.gov |

| Pig Hepatocytes | (1-R)-deuterated ¹⁴C-ethanol | 2.80 | Highlights species-specific differences in metabolism. | nih.gov |

The replacement of hydrogen with deuterium can also influence non-covalent interactions, such as hydrogen bonding, which are crucial for protein-ligand and enzyme-substrate binding. plos.org This phenomenon, known as the Ubbelohde effect, can alter the strength of hydrogen bonds, thereby affecting the binding affinity of a ligand to its receptor. plos.orgmdpi.com

Hydrogen/deuterium exchange (HDX) mass spectrometry is a powerful technique used to study protein structure and dynamics, including how they are affected by ligand binding. rsc.org In a typical HDX experiment, a protein is exposed to a deuterated solvent (D₂O), leading to the exchange of backbone amide hydrogens for deuterium. rsc.org The rate of this exchange can be altered by ligand binding, usually resulting in a reduction of deuteration rates in the vicinity of the binding site. rsc.org However, in some cases, ligand binding can lead to increased deuteration rates, a phenomenon referred to as "type 2" behavior. acs.org These changes provide a detailed fingerprint of the biomolecular interactions. rsc.org

Isotopic Tracing and Fate Studies in Chemical Processes

Carbon and Hydrogen Isotope Fractionation During Ethanol-D Metabolism and Synthesis

Isotope fractionation is the partitioning of isotopes between two substances or phases. During chemical and biological reactions, molecules containing lighter isotopes (e.g., ¹²C, ¹H) typically react slightly faster than those with heavier isotopes (e.g., ¹³C, ²H or D), a phenomenon known as the kinetic isotope effect (KIE).

In the context of ethanol metabolism, the oxidation of ethanol to acetaldehyde is catalyzed primarily by the enzyme alcohol dehydrogenase (ADH). Studies using deuterated ethanol have been instrumental in probing this process. For instance, measuring the deuterium KIE (D(V/K)) on ethanol oxidation in rat and pig hepatocytes yielded values of 2.68 and 2.80, respectively. This significant isotope effect confirms that the breaking of the C-H bond at the (1-R)-position is a rate-limiting step in the ADH-catalyzed reaction. Similarly, studies on rat liver microsomes using (1-R)-[1-²H₂, 1-¹⁴C]-ethanol also demonstrated significant KIEs, helping to differentiate between different enzymatic and non-enzymatic oxidation systems.

Isotope fractionation also occurs during the synthesis and purification of ethanol. For example, during distillation, a slight enrichment or depletion of heavy isotopes can occur in the distillate fractions depending on the conditions, an effect known as the vapor pressure isotope effect (VPIE). Analyses of cherry brandies revealed that distillation proceeds with a fractionation of both carbon and hydrogen isotopologues, which must be accounted for in authenticity studies.

Table 3: Examples of Deuterium Isotope Effects in Ethanol Oxidation

| System | Deuterated Substrate | Measured Isotope Effect (KIE) | Conclusion | Reference |

|---|---|---|---|---|

| Rat Hepatocytes | (1-R)-[¹⁴C, ¹H]-Ethanol | D(V/K) = 2.68 | C-H bond breaking is rate-limiting in ADH reaction. | |

| Pig Hepatocytes | (1-R)-[¹⁴C, ¹H]-Ethanol | D(V/K) = 2.80 | Suggests differences in non-ADH ethanol oxidizing activity compared to rats. | |

| Rat Liver Microsomes (non-induced) | (1-R)-[1-²H₂, 1-¹⁴C]-Ethanol | Apparent KIE = 1.57 | Allowed for calculation of contributions from different enzyme systems (e.g., catalase, non-stereospecific enzymes). | |

| Bromine Oxidation (aqueous acid) | Ethanol-1,1-d₂ | kH/kD ≈ 4 | Proves that a methylene (B1212753) C-H bond is broken in the rate-determining step. |

Deuterium Exchange Reactions and Their Applications in Reaction Pathway Mapping

Deuterium exchange reactions involve the substitution of a deuterium atom in a molecule with a protium (B1232500) (¹H) atom from the solvent or another reagent, or vice versa. Monitoring these exchange reactions provides valuable mechanistic information.

A classic example is the rapid exchange of the hydroxyl proton of an alcohol with deuterium from heavy water (D₂O). This acid- or base-catalyzed exchange is so fast that in NMR spectroscopy, adding a drop of D₂O to a sample will cause the alcohol's -OH peak to disappear, as the proton is replaced by a non-NMR-active deuterium. This confirms the lability of the hydroxyl proton.

More complex exchange reactions can map intricate pathways. During the electroreduction of deuterated ethanol (CD₃CH₂OH and CH₃CD₂OH) on a platinum electrode, D/H exchange was observed in the gaseous products (methane and ethane). For CH₃CD₂OH, a total exchange was seen during ethane (B1197151) formation. For CD₃CH₂OH, methane (B114726) showed total exchange, but ethane showed only partial exchange. These results provided crucial evidence for the nature of the adsorbed intermediates on the platinum surface during the reaction.

Conversely, the absence of deuterium exchange can be equally informative. In studies of the elimination reaction of 2-phenylethyltrimethylammonium-2,2-d₂ bromide with ethoxide in ethanol, the unreacted starting material and the trimethylamine (B31210) product were analyzed for deuterium content. No deuterium exchange with the solvent was found, which allowed researchers to rule out a reversible Elcb (Elimination, Unimolecular, conjugate Base) mechanism, providing strong support for a concerted E2 (Elimination, Bimolecular) pathway.

Isotope Ratio Mass Spectrometry for Origin Identification and Adulteration Detection

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to measure the natural abundance of stable isotopes (e.g., ¹³C/¹²C, D/H, ¹⁸O/¹⁶O) in a substance. The resulting isotopic signature acts as a fingerprint, which can be used to determine the botanical and geographical origin of ethanol and to detect fraudulent adulteration.

The principle behind carbon isotope analysis lies in the different photosynthetic pathways of plants.

C3 Plants (e.g., grapes, wheat, barley, potatoes) use the Calvin cycle for carbon fixation and have δ¹³C values typically ranging from -34‰ to -22‰.

C4 Plants (e.g., corn, sugarcane) use the Hatch-Slack pathway and have δ¹³C values in the range of -18‰ to -9‰.

CAM Plants (e.g., agave) can utilize both pathways, resulting in intermediate δ¹³C values.

This clear difference in δ¹³C values allows for the easy detection of, for example, wine (from C3 grapes) that has been illegally chaptalized (sweetened) with sugar from corn or sugarcane (C4 plants).

Hydrogen (δ²H or δD) and oxygen (δ¹⁸O) isotope ratios in ethanol are primarily influenced by the isotopic composition of the local water (precipitation) used by the plant, as well as fractionation effects during fermentation and distillation. Therefore, combining C, H, and O isotope analysis provides a robust method for verifying the geographical origin of alcoholic beverages and detecting adulteration, such as the addition of synthetic ethanol or water. Specialized techniques like EIM-IRMS® have been developed for the rapid and precise measurement of non-exchangeable deuterium in ethanol for authenticity control.

Table 4: Typical Stable Isotope Ratios for Ethanol from Different Origins

| Ethanol Source (Plant Type) | Typical δ¹³C (‰ vs V-PDB) | Typical δ¹⁸O (‰ vs V-SMOW) | Application | Reference |

|---|---|---|---|---|

| Grapes, Wheat, Barley (C3) | -34 to -22 | +24 to +36 (wine) | Authenticity of wine and spirits from C3 plants. | |

| Corn, Sugarcane (C4) | -18 to -9 | +10 to +26 (grain distillates) | Detection of C4 sugar addition to C3 products. | |

| Synthetic (from fossil fuels) | -30 to -25 (variable) | -2 to +12 | Detection of illegal addition of industrial alcohol. |

Environmental Science and Degradation Research of Ethanol D

Environmental Fate and Transport Studies of Ethanol-D (B32933)

The environmental fate and transport of Ethanol-D, a deuterated form of ethanol (B145695), are critical for understanding its potential ecological impacts. Studies on its behavior in various environmental compartments, such as soil and water, shed light on its persistence, mobility, and degradation patterns.

Ethanol, the non-deuterated analogue of Ethanol-D, is known to be readily biodegradable in both aquatic and terrestrial environments. santos.com It is highly soluble in water and has a low potential for sorption to soil and sediments, which gives it high mobility. santos.com In general, ethanol biodegrades rapidly in soil, groundwater, and surface water, with predicted half-lives ranging from 0.1 to 10 days. mass.gov The degradation of ethanol was found to be approximately 74% and 84% (in terms of O2 consumption) within 10 and 20 days, respectively, in a freshwater medium with a non-adapted domestic inoculum. santos.com

The primary mechanism of ethanol degradation in the environment is microbial activity. medigraphic.com Under aerobic conditions, microorganisms utilize ethanol as a carbon source, breaking it down into carbon dioxide and water. wikipedia.org This process can lead to a significant biochemical oxygen demand (BOD), which can deplete dissolved oxygen in water bodies, potentially causing hypoxia and fish kills in the event of large spills. noaa.gov In anaerobic conditions, the biodegradation of ethanol can produce methane (B114726). mass.gov

Interactive Data Table: Biodegradation of Ethanol in Different Environments

| Environment | Condition | Half-life | Key Processes |

| Soil | Aerobic | 0.1 - 10 days mass.gov | Microbial degradation mass.gov |

| Groundwater | Aerobic/Anaerobic | 0.1 - 10 days mass.gov | Aerobic respiration, Methane production (anaerobic) mass.gov |

| Surface Water | Aerobic | 0.1 - 10 days mass.gov | Microbial degradation, Oxygen depletion noaa.gov |

| Freshwater Medium | Aerobic | 74% degradation in 10 days santos.com | Oxygen consumption santos.com |

The presence of ethanol can influence the biodegradation of other pollutants, a critical consideration in areas with mixed contamination. When ethanol is a co-contaminant, it is often preferentially degraded by microorganisms because it is an easily utilizable substrate. noaa.gov This preferential degradation can have both inhibitory and enhancing effects on the breakdown of other compounds.

For instance, in gasoline-contaminated sites, the presence of ethanol can slow down the degradation of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX). mass.govnoaa.gov This is because the microbial community focuses on consuming the more readily available ethanol, leading to a delay in the onset of BTEX degradation and potentially longer contaminant plumes. medigraphic.com Conversely, some studies suggest that ethanol can, under certain conditions, enhance the biodegradation of other compounds by stimulating microbial growth and enzyme production. usask.caresearchgate.net For example, ethanol has been shown to be an effective cosubstrate for the biodegradation of azo dyes by certain bacteria. researchgate.net

While these findings are for non-deuterated ethanol, they provide a strong basis for predicting the behavior of Ethanol-D. The primary difference would likely be the rate at which Ethanol-D is consumed relative to the co-contaminants, which would be influenced by the kinetic isotope effect.

Life Cycle Assessment Methodologies for Ethanol-D Production and Its Environmental Impact

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. mdpi.com For Ethanol-D, an LCA would consider the environmental footprint of its production process, including the sourcing of raw materials, energy consumption, and emissions.

The production of deuterated ethanol can be more energy-intensive than that of conventional ethanol. pmarketresearch.com Processes may involve isotopic exchange reactions using heavy water (D2O) and specialized catalysts, such as ruthenium-based ones. google.com A 2022 study by the U.S. Department of Energy indicated that deuterium-enriched ethanol synthesis requires significantly longer reaction times and a higher quantity of catalytic metals to achieve yields comparable to conventional ethanol, which increases production costs and energy consumption. pmarketresearch.com

An LCA of bioethanol production from various feedstocks (such as sugarcane, corn, and lignocellulosic materials) has shown that the environmental impacts can vary significantly depending on the raw material and the technology used. mdpi.comuni.opole.pl Key impact categories assessed in ethanol LCAs include global warming potential, acidification, eutrophication, and photochemical oxidant formation. mdpi.commdpi.com A review of 48 LCA studies on bioethanol showed that while approximately 80% of them indicated a reduction in global warming potential compared to fossil fuels, there were contrary findings regarding increases in acidification and eutrophication, largely due to feedstock provision. mdpi.com

Research on By-product Formation and Environmental Impact Mitigation in Ethanol-D Synthesis

The synthesis of ethanol, and by extension Ethanol-D, results in the formation of various by-products. In conventional bioethanol production through fermentation, these by-products can include carbon dioxide, distillers' grains, and solubles (DDGS), which can be used as animal feed. wikipedia.orghveiti.dk The type and quantity of by-products depend on the feedstock and the processing method (e.g., dry milling vs. wet milling). iastate.edu

In the chemical synthesis or isotopic exchange processes used for Ethanol-D, the by-product profile may differ. The synthesis of deuterated ethanol can be achieved through H/D exchange reactions between non-deuterated ethanol and D2O. google.com The efficiency of these reactions and the potential for side reactions are key areas of research. Inefficiencies in the catalytic process can lead to incomplete deuteration and the presence of protiated ethanol as an impurity. pmarketresearch.com Achieving high isotopic purity often requires specialized and energy-intensive purification steps. pmarketresearch.com

Mitigation of the environmental impact of Ethanol-D synthesis involves several strategies:

Catalyst Optimization: Developing more efficient and selective catalysts can reduce reaction times, energy consumption, and the formation of unwanted by-products. google.com

Process Intensification: Improving reactor design and process conditions can lead to higher conversion rates and yields.

Waste Stream Management: The waste streams from cellulosic ethanol production can contain a variety of chemicals and microorganisms, which require careful management to prevent environmental harm. tandfonline.com

Research is ongoing to develop more cost-effective and environmentally friendly methods for producing deuterated compounds like Ethanol-D, driven by their applications in fields such as pharmaceuticals and environmental tracing. pmarketresearch.com

Ethanol D As a Research Tool and in Advanced Chemical Applications

Utilization of Deuterated Ethanol (B145695) as a Solvent in Advanced Spectroscopic Techniques

Deuterated ethanol is frequently employed as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. zeotope.comsigmaaldrich.comnih.govcarlroth.com In ¹H NMR, the signals from a non-deuterated solvent would overwhelm the signals from the analyte. By using a deuterated solvent like Ethanol-d6 (B42895), the solvent signals are virtually eliminated from the spectrum, allowing for clear observation and characterization of the compound of interest. carlroth.com The isotopic purity of Ethanol-d6 is a critical factor for its use in NMR, with typical purities of 99.5 atom % D or higher. sigmaaldrich.comsigmaaldrich.com

Beyond NMR, deuterated ethanol is also utilized in other spectroscopic methods like infrared (IR) spectroscopy. nobracat-isotopes.com For instance, in studies examining the effects of ethanol on protein structure, using Ethanol-d6 allows researchers to distinguish the ethanol signals from the protein signals in the IR spectra. nobracat-isotopes.com This differentiation provides more precise insights into how ethanol influences protein folding and stability. nobracat-isotopes.com

Table 1: Physical and Spectroscopic Properties of Ethanol-d6

| Property | Value |

|---|---|

| Chemical Formula | C2D6O wikipedia.org |

| Molar Mass | 52.11 g/mol sigmaaldrich.comnih.gov |

| Density | 0.892 g/mL at 25 °C wikipedia.orgsigmaaldrich.com |

| Boiling Point | 78 °C wikipedia.orgsigmaaldrich.com |

| Melting Point | -130 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.358 sigmaaldrich.com |

| Isotopic Purity | ≥99.5 atom % D sigmaaldrich.com |

This table is interactive. Users can sort and filter the data.

Applications of Ethanol-D (B32933) as an Isotopic Tracer in Mechanistic and Metabolic Research

The presence of deuterium (B1214612) in Ethanol-d6 makes it an excellent isotopic tracer for elucidating reaction mechanisms and metabolic pathways. nobracat-isotopes.comcymitquimica.commusechem.com Since deuterium has a different mass than hydrogen, its path through a series of reactions can be monitored using techniques like mass spectrometry.

In mechanistic research, deuterated ethanol helps to understand the intricate details of chemical reactions. For example, it has been used to study the adsorption and reaction dynamics on metal catalysts. nobracat-isotopes.com By tracking the incorporation of deuterium into the reaction products, researchers can gain detailed insights into surface interactions and reaction pathways, such as dehydrogenation processes. nobracat-isotopes.com The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can also provide valuable information about the rate-determining step of a reaction. scielo.brwikipedia.org

In metabolic research, Ethanol-d6 is used to trace the metabolic fate of ethanol in biological systems. nobracat-isotopes.com For example, it has been employed to investigate how ethanol consumption affects histone acetylation in the brain. nobracat-isotopes.com By tracking the breakdown of deuterated ethanol, scientists can accurately determine its contribution to epigenetic modifications that regulate gene expression. nobracat-isotopes.com Similarly, tracer studies with labeled ethanol have been crucial in understanding its conversion to acetyl-CoA and its subsequent role in metabolic processes. psu.edu In studies of Drosophila melanogaster larvae, tracer experiments helped to quantify the role of different enzymes in the metabolism of ethanol-derived acetaldehyde (B116499). nih.gov

Role of Ethanol-D in Materials Science and Engineering

Deuterated ethanol also plays a role in the field of materials science, particularly in the synthesis and characterization of advanced materials.

Ethanol is a common solvent and reducing agent in the synthesis of various nanomaterials, including noble-metal nanoparticles and metal oxides. google.comrsc.org The polarity of the solvent system, which can be tuned by using ethanol-water mixtures, influences the size and morphology of the resulting nanoparticles. d-nb.inforsc.org In the synthesis of gold nanoparticles, for instance, the reaction rate was found to be significantly accelerated in ethanol-water mixtures compared to pure water. rsc.org

While studies specifically detailing the use of deuterated ethanol in these syntheses are less common, its solvent properties are largely similar to normal ethanol. Therefore, it can be used as a solvent in these processes when isotopic labeling of the material or byproducts is desired for mechanistic studies. For example, in the plasma-assisted synthesis of copper oxide (CuO) quantum dots in ethanol, the solvent plays a key role in the reaction mechanism, and the use of deuterated ethanol could help to further elucidate the complex plasma-liquid interactions. rsc.org Similarly, ethanol is used as a solvent in the synthesis of various metal oxides, and kinetic isotope studies using deuterated ethanol could clarify reaction mechanisms. researchgate.net

The interaction of ethanol with polymers is critical in processes like polymer purification and fractionation, where ethanol is often used as an antisolvent to induce precipitation. mdpi.commdpi.com The addition of ethanol to an aqueous polymer solution, such as a polysaccharide solution, disrupts the hydrogen bonding between the polymer and water, leading to polymer aggregation and precipitation. mdpi.commdpi.com The presence and type of salts can further influence these interactions and the efficiency of precipitation. researchgate.netcellulosechemtechnol.ro

The use of deuterated ethanol in such studies allows for detailed investigation of the solvent-polymer interactions using techniques like NMR. By observing the changes in the NMR signals of both the polymer and the deuterated solvent, researchers can gain a molecular-level understanding of the solvation and precipitation processes. This can be particularly useful for understanding the conformational changes that polymers like xanthan gum undergo during alcohol-induced phase separation. cellulosechemtechnol.ro

Bio-derived Ethanol-D in Research for Sustainable Chemical Production

The production of chemicals from renewable resources is a cornerstone of sustainable chemistry. rsc.org Isotopic labeling, including the use of deuterium, is a key technique in this field for tracking metabolic pathways and optimizing the production of bio-based chemicals. adesisinc.commetwarebio.comnih.gov

While the large-scale production of fully deuterated ethanol typically relies on chemical synthesis, research into biocatalytic methods for selective deuteration is growing. google.comcdnsciencepub.comgoogle.com For example, biocatalytic systems that use heavy water (D₂O) as the deuterium source are being developed to produce selectively deuterated compounds. nih.gov These enzymatic transformations offer high selectivity under mild conditions. nih.gov Research has shown that fermenting yeast can incorporate external ethanol into their metabolism, which opens up possibilities for producing bio-derived deuterated compounds by feeding labeled ethanol. researchgate.net The development of efficient methods for producing bio-derived deuterated ethanol could support sustainable chemistry research by providing a renewable source of this important isotopic tracer. rsc.orgresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Ethanol-d6 |

| Deuterated Ethanol |

| Ethanol |

| Deuterium |

| Hydrogen |

| Acetaldehyde |

| Acetyl-CoA |

| Copper Oxide (CuO) |

| Gold |

| Xanthan Gum |

| Polysaccharides |

Computational and Theoretical Investigations of Ethanol D

Density Functional Theory (DFT) Calculations for Ethanol-D (B32933) Systems

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic properties of molecular systems. rsc.orgpku.edu.cn It is employed to study various aspects of ethanol (B145695) and its deuterated isotopologues, from their fundamental electronic structure to their reactive transformations.

DFT calculations are instrumental in predicting the electronic structure of ethanol and its conformers. These calculations help in understanding how the distribution of electrons influences the molecule's geometry, stability, and reactivity. For instance, DFT can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for describing the molecule's electronic transitions and its ability to donate or accept electrons. scielo.org.mxscielo.org.mx Studies on ethanol decomposition on platinum catalysts have used DFT to investigate the structure and energetics of dehydrogenated species. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for an Organic Molecule in Ethanol Solvent This table is illustrative of the types of data obtained from DFT calculations.

| Quantum Chemical Parameter | Value in Ethanol Solvent |

| HOMO Energy | -6.341 eV |

| LUMO Energy | - |

| Energy Gap (Eg) | 3.2 eV |

| Electronegativity (χ) | - |

| Chemical Potential (μ) | - |

| Data derived from a study on a different organic compound, illustrating the application of DFT in solvent environments. scielo.org.mxscielo.org.mx |

DFT is extensively used to model the reaction pathways of ethanol, including its decomposition and oxidation. By calculating the potential energy surface, researchers can identify the most likely routes for a reaction to proceed. A key aspect of this is the characterization of transition states—the high-energy structures that connect reactants to products.

For example, DFT studies on the decomposition of ethanol on a Pt(111) surface have identified the transition states for C-C and C-O bond cleavage. researchgate.net These calculations revealed that the formation of a ketenyl species (CHCO) represents the lowest energy pathway for C-C bond scission. researchgate.net Similarly, kinetic and DFT studies of the iridium-catalyzed deuteration of alcohols have been used to propose a catalytic cycle that proceeds through the dehydrogenation of the alcohol to a carbonyl intermediate. rsc.orgrsc.org Such studies are crucial for designing more efficient and selective catalysts. escholarship.org

Molecular Dynamics Simulations of Ethanol-D Reactions and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a "movie" of atoms in motion. ucdavis.edu This is particularly useful for understanding the complex intermolecular interactions in liquid ethanol-d and its mixtures.

MD simulations have been used to study liquid ethanol at various temperatures, with a focus on hydrogen bonding and its influence on the liquid's structure and dynamics. ucdavis.edu These simulations show that liquid ethanol is primarily composed of linear chains of hydrogen-bonded molecules. ucdavis.edu Furthermore, MD studies of ethanol-water mixtures on platinum surfaces have been performed to understand solvation and diffusion properties at the interface, which is critical for catalytic applications. researchgate.net The results from MD simulations can be compared with experimental data from techniques like neutron scattering, where deuterated ethanol is often used. ucdavis.edu

Investigations into ethanol's effect on lipid bilayers, relevant to drug delivery systems, have also employed MD simulations to reveal structural changes at the molecular level. rsc.org

Application of Quantum Chemical Methods in the Interpretation of Spectroscopic Features of Ethanol-D

Quantum chemical calculations are essential for interpreting complex experimental spectra. By calculating spectroscopic parameters from first principles, a direct comparison with experimental data can be made, leading to a more robust assignment of spectral features.

For instance, quantum chemical methods can predict NMR chemical shifts and spin-spin coupling constants, which are sensitive to the electronic environment of the nuclei. These methods are continuously evolving to improve accuracy by accounting for factors like relativistic effects and the influence of the solvent. In the context of deuterated compounds, these calculations can help to understand the effect of isotopic substitution on the spectroscopic properties.

Thermodynamic Analysis of Ethanol-D Conversion Processes and Energetics

Computational chemistry allows for the detailed thermodynamic analysis of reaction pathways. By calculating the energies of reactants, products, and transition states, key thermodynamic quantities such as reaction enthalpies and activation energies can be determined.

DFT calculations, for example, have been used to determine the energetics of ethanol decomposition, showing that the energy required to form the transition state for C-O bond scission is significantly higher than for C-C bond scission on a platinum catalyst. researchgate.net This kind of analysis is fundamental to understanding reaction feasibility and selectivity. Thermodynamic analyses have been applied in the design of chemical processes, including those involving conversion systems. scielo.org.mx

Table 2: Energetics of Ethanol Decomposition on Pt(111) from DFT

| Process | Species Formed | Energy Required (from gaseous ethanol) |

| C-C Bond Scission | Ketenyl (CHCO) + H(ads) | 4 kJ/mol |

| C-O Bond Scission | 1-hydroxyethylidene (CH3COH) + H(ads) | 42 kJ/mol |

| Data from a DFT study on ethanol decomposition. researchgate.net |

Kinetic Modeling and Determination of Rate Constants for Ethanol-D Reactions

Kinetic modeling aims to simulate the rates of chemical reactions. Computational methods, particularly those based on transition state theory and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, can be used to calculate reaction rate constants from the properties of the potential energy surface.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.